3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic compound that belongs to the family of piperidines and pyrrolidines. This compound is known for its unique structure, which combines a piperidine ring with a pyrrolidine-2,5-dione scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-4-piperidone.
Formation of the Pyrrolidine-2,5-dione Scaffold: This can be achieved through the reaction of an appropriate amine with maleic anhydride, followed by cyclization.
Coupling of the Two Rings: The final step involves coupling the piperidine ring with the pyrrolidine-2,5-dione scaffold using suitable reagents and conditions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione
- 3-[(1-benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 3-[(1-benzylpiperidin-4-yl)amino]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,
Properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-7-9-20(10-8-17)26-22(27)15-21(23(26)28)24-19-11-13-25(14-12-19)16-18-5-3-2-4-6-18/h2-10,19,21,24H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPVGYWCGHUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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